(5-(Morpholinosulfonyl)indolin-1-yl)(p-tolyl)methanone
Description
Properties
IUPAC Name |
(4-methylphenyl)-(5-morpholin-4-ylsulfonyl-2,3-dihydroindol-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c1-15-2-4-16(5-3-15)20(23)22-9-8-17-14-18(6-7-19(17)22)27(24,25)21-10-12-26-13-11-21/h2-7,14H,8-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGPAEQGNUDOGMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCC3=C2C=CC(=C3)S(=O)(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (5-(Morpholinosulfonyl)indolin-1-yl)(p-tolyl)methanone typically involves the reaction of indole derivatives with morpholine and sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonyl group. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
(5-(Morpholinosulfonyl)indolin-1-yl)(p-tolyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been investigated for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: The compound is being explored for its potential therapeutic applications, particularly in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of (5-(Morpholinosulfonyl)indolin-1-yl)(p-tolyl)methanone involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Structural Analogues and Their Properties
The table below compares key structural analogs, highlighting substituent variations and their implications:
Key Observations
Morpholinosulfonyl vs. Other Sulfonyl Groups: The morpholinosulfonyl group (as in ’s analog) enhances solubility compared to simple aryl sulfonamides (e.g., ’s bis-indole sulfonamide). Morpholine’s oxygen-rich structure improves hydrogen bonding capacity, critical for target engagement in aqueous environments .
Aryl Group Influence :
- p-Tolyl vs. o-Tolyl : The para-methyl group in p-tolyl derivatives (hypothetical compound) reduces steric hindrance compared to ortho-substituted analogs (), likely improving binding to hydrophobic pockets .
- Chlorophenyl : The electron-withdrawing chlorine in ’s compound may enhance electrophilic reactivity but reduce metabolic stability, contributing to its discontinuation .
Biological Activity Trends :
Biological Activity
The compound (5-(Morpholinosulfonyl)indolin-1-yl)(p-tolyl)methanone is a member of the indole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, antimicrobial effects, and potential mechanisms of action.
Chemical Structure and Synthesis
The compound features an indole structure with a morpholinosulfonyl group and a p-tolyl moiety. The synthesis typically involves multi-step organic reactions that combine various precursors under controlled conditions to yield the desired product.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. Research indicates that derivatives of this compound exhibit significant cytotoxicity against several cancer cell lines.
- Cytotoxicity Assays :
- The compound was tested against various cancer cell lines, including HepG2 (liver), HCT116 (colon), CACO (intestinal), and MCF-7 (breast) using the Sulforhodamine B (SRB) assay.
- IC50 Values : Certain derivatives showed IC50 values less than 10 µM against HepG2, HCT116, and CACO, indicating strong antiproliferative activity comparable to standard chemotherapeutics like doxorubicin .
| Cell Line | IC50 Value (µM) | Comparison to Doxorubicin |
|---|---|---|
| HepG2 | <10 | Comparable |
| HCT116 | <10 | Comparable |
| CACO | <10 | Comparable |
| MCF-7 | <12 | Comparable |
The mechanism by which this compound exerts its anticancer effects involves:
- Inhibition of EGFR : The compound has been shown to inhibit the epidermal growth factor receptor (EGFR), a common target in cancer therapy. Some derivatives demonstrated IC50 values as low as 46 nM against EGFR, suggesting potent inhibitory activity .
- Cell Cycle Arrest and Apoptosis : The most effective compounds caused cell cycle arrest at the G2/M phase and induced apoptosis in cancer cells, which is critical for preventing tumor growth .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity.
- In vitro Studies : Various derivatives were tested against a range of bacterial strains. Some exhibited significant inhibition of bacterial growth, suggesting potential as antimicrobial agents .
Case Studies
- Study on Anticancer Activity :
- Antimicrobial Evaluation :
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (5-(Morpholinosulfonyl)indolin-1-yl)(p-tolyl)methanone, and how can reaction conditions be optimized for yield and purity?
- Answer: The synthesis typically involves multi-step reactions, such as condensation of morpholinosulfonyl-modified indoline derivatives with p-tolyl carbonyl precursors. Key steps include:
- Base-Catalyzed Condensation: Use triethylamine or similar bases under anhydrous conditions to prevent hydrolysis of intermediates .
- Functional Group Protection: Protect reactive groups (e.g., sulfonyl) during synthesis to avoid side reactions .
- Purification: Column chromatography and recrystallization are critical for isolating high-purity products. Monitor reactions using TLC (Rf value tracking) and confirm purity via HPLC (≥95% purity threshold) .
Q. How can researchers confirm the identity and purity of this compound?
- Answer:
- Spectroscopic Characterization:
- NMR: Analyze H and C NMR spectra to verify structural integrity (e.g., indoline protons at δ 3.0–4.0 ppm, aromatic protons at δ 6.5–8.0 ppm) .
- Mass Spectrometry (MS): Confirm molecular weight via high-resolution MS (e.g., [M+H] peak matching theoretical mass).
- Chromatography: Use HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) to assess purity .
Q. What biological targets are plausible for this compound based on structural analogs?
- Answer: The morpholinosulfonyl and indoline moieties suggest potential interactions with:
- Kinases: Indoline derivatives often inhibit kinases (e.g., VEGF receptors) via ATP-binding site interactions .
- Antimicrobial Targets: Sulfonyl groups may disrupt bacterial cell wall synthesis enzymes (e.g., penicillin-binding proteins) .
- Enzymatic Assays: Preliminary screening should include kinase inhibition assays (IC determination) and bacterial growth inhibition studies .
Advanced Research Questions
Q. How should researchers resolve contradictions in spectroscopic data during structural elucidation?
- Answer: Discrepancies (e.g., unexpected NMR shifts) may arise from impurities, tautomerism, or dynamic effects. Mitigation strategies include:
- 2D NMR (COSY, HSQC): Resolve overlapping signals and assign proton-carbon correlations .
- Variable Temperature NMR: Detect conformational changes (e.g., hindered rotation of sulfonyl groups) .
- Repeat Synthesis: Ensure reproducibility under controlled conditions (e.g., inert atmosphere, strict temperature control) .
Q. What experimental designs are recommended for studying structure-activity relationships (SAR) of this compound?
- Answer:
- Molecular Docking: Use software like AutoDock to predict binding modes with target proteins (e.g., kinase domains). Validate with mutagenesis (e.g., alanine scanning of key residues) .
- Analog Synthesis: Modify substituents (e.g., replace p-tolyl with halogenated aryl groups) and compare bioactivity .
- Pharmacophore Mapping: Identify critical functional groups (e.g., sulfonyl oxygen as hydrogen bond acceptor) using QSAR models .
Q. How can researchers address conflicting bioactivity data across different assays?
- Answer: Contradictions may stem from assay-specific conditions (e.g., pH, cofactors) or off-target effects. Solutions include:
- Orthogonal Assays: Validate antimicrobial activity using both broth microdilution (MIC) and time-kill kinetics .
- Selectivity Profiling: Screen against related targets (e.g., kinase family panels) to identify off-target interactions .
- Metabolic Stability Testing: Assess compound stability in liver microsomes to rule out false negatives due to rapid degradation .
Methodological Considerations
Q. What strategies optimize the compound’s solubility for in vitro assays?
- Answer:
- Co-solvents: Use DMSO (≤0.1% final concentration) for stock solutions.
- Surfactants: Add Tween-80 (0.01–0.1%) to aqueous buffers for hydrophobic compounds .
- Salt Formation: Synthesize hydrochloride salts if the free base has poor solubility .
Q. How should researchers design crystallization trials for X-ray diffraction studies?
- Answer:
- Screening Conditions: Use commercial kits (e.g., Hampton Research) with varied precipitant/pH combinations.
- Cryoprotection: Soak crystals in glycerol-containing solutions before flash-freezing .
- Data Collection: Collect high-resolution data (≤1.5 Å) using synchrotron radiation for accurate refinement with SHELXL .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
